molecular formula C11H14N2O3 B2450481 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione CAS No. 786728-84-5

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione

Cat. No.: B2450481
CAS No.: 786728-84-5
M. Wt: 222.244
InChI Key: NRUFLMQCHNBGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a cyclic compound belonging to the class of imidazolidine-2,4,5-triones. It has the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol .

Chemical Reactions Analysis

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Mechanism of Action

Comparison with Similar Compounds

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:

    1-(2-Phenylethyl)imidazolidine-2,4,5-trione: This compound has a phenyl group instead of a cyclohexenyl group, leading to different chemical and biological properties.

    1-(2-Methylpropyl)imidazolidine-2,4,5-trione:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFLMQCHNBGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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